molecular formula C19H20ClN3O5 B1459178 4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid CAS No. 1427379-13-2

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid

Cat. No.: B1459178
CAS No.: 1427379-13-2
M. Wt: 405.8 g/mol
InChI Key: ZCQMJNOKCWBKMN-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C19H20ClN3O5 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMJNOKCWBKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring linked to a 4-chlorophenoxyethyl group and a nitrobenzoic acid moiety. This unique structure may contribute to its diverse biological effects.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies using the sulforhodamine B (SRB) assay demonstrated that related compounds can inhibit the proliferation of human prostate cancer cells (PC-3), highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its effects appears to involve modulation of adrenergic receptors. Specifically, a reduction in alpha1D- and alpha1B-adrenergic receptor expression was associated with induced apoptosis in cancer cells, suggesting that targeting these receptors may be a viable therapeutic strategy .

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Recent studies have shown that related compounds can inhibit VEGFR-2, which plays a critical role in angiogenesis. A novel derivative demonstrated an IC50 value of 65 nM against VEGFR-2, indicating strong inhibitory activity. This suggests that this compound may also possess anti-angiogenic properties .

Study on Antitumor Efficacy

In a controlled study, derivatives of the compound were tested for their efficacy against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated IC50 values of 21.00 μM and 26.10 μM respectively, demonstrating significant cytotoxicity while maintaining selectivity towards normal cell lines .

Toxicological Profile

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted on similar compounds to evaluate their safety profile. The results suggested favorable pharmacokinetic properties, indicating potential for further development in therapeutic applications .

Data Summary

Biological Activity IC50 Values Cell Lines Tested Mechanism
Antitumor Activity21.00 μM (HepG2)HepG2Apoptosis via adrenergic receptor modulation
Antitumor Activity26.10 μM (MCF-7)MCF-7Apoptosis via adrenergic receptor modulation
VEGFR-2 Inhibition65 nMVarious Cancer Cell LinesAnti-angiogenic action

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid
Reactant of Route 2
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4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid

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